2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form a hydrazide intermediate, which then undergoes cyclization with a suitable diketone to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar core structure but with different substituents and properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3-chlorophenyl group, which influences its chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to altered cellular functions. For instance, studies have shown that derivatives of this compound can modulate autophagy and induce apoptosis in cancer cells, particularly A549 lung cancer cells, suggesting a mechanism that involves interference with cellular growth pathways .
Anticancer Activity
Case Studies and Research Findings:
- Inhibition of Lung Cancer Cells: A study synthesized several pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects on A549 lung cancer cells. The compounds demonstrated dose-dependent inhibition of cell growth, with some derivatives showing significant cytotoxic effects . For example, compound 3o exhibited the highest efficacy in inhibiting A549 cell growth through modulation of autophagy.
- Structure-Activity Relationship (SAR): The SAR analysis highlighted that substituents on the pyrazole ring significantly affect biological activity. Compounds with halogenated phenyl groups (e.g., 4-chlorophenyl) showed enhanced inhibitory effects on cancer cell lines compared to their non-halogenated counterparts .
- Synergistic Effects with Chemotherapy: Research indicated that certain pyrazole derivatives could enhance the effectiveness of conventional chemotherapy agents like doxorubicin when used in combination therapies against breast cancer cell lines .
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, some studies have reported that pyrazole derivatives exhibit antimicrobial and anti-inflammatory properties. For instance, certain synthesized pyrazoles demonstrated notable antifungal activity against various pathogens . This broad spectrum of biological activity positions this compound as a potential candidate for drug development targeting multiple therapeutic areas.
Summary of Biological Activities
Structure-Activity Relationship Insights
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
3o | 4-Chlorophenyl | ~0.95 | High inhibition of A549 cells |
Various derivatives | Halogenated phenyls | Variable | Enhanced anticancer activity |
Properties
IUPAC Name |
2-(3-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHDXABGRZHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CNC(=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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